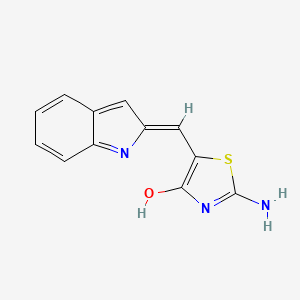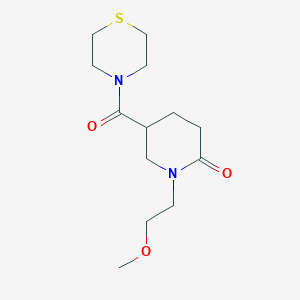
2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a hydrazone derivative of benzimidazole, which is a heterocyclic compound that has been extensively studied for its biological properties. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research are discussed in
作用机制
The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and ROS in vitro. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone in lab experiments is its versatility. It can be used in a range of assays to study its biological properties. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its potential use as a ligand for the design of MOFs with potential applications in gas storage and separation. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use in the treatment of inflammatory diseases and cancer.
合成方法
The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with benzimidazole-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone bond between the aldehyde group of 2-hydroxy-5-methoxybenzaldehyde and the hydrazide group of benzimidazole-2-carbohydrazide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
科学研究应用
2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been investigated for its potential use as a ligand for the design of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
属性
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-11-6-7-14(20)10(8-11)9-16-19-15-17-12-4-2-3-5-13(12)18-15/h2-9,20H,1H3,(H2,17,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDHZYQJEOLTLP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)
![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)

![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)